Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
Description
Properties
IUPAC Name |
ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3/c1-2-20-10(19)6-21-9-4-7(11(13,14)15)3-8(5-9)12(16,17)18/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCYNFHGXQOVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Alkylation of 3,5-Bis(trifluoromethyl)phenol
The Williamson ether synthesis is the most widely reported method. It involves nucleophilic substitution between 3,5-bis(trifluoromethyl)phenol and ethyl chloroacetate in the presence of a base.
Procedure :
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Reactants :
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3,5-Bis(trifluoromethyl)phenol (1.0 equiv)
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Ethyl chloroacetate (1.2 equiv)
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Potassium carbonate (2.5 equiv)
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Acetone (solvent, 8× mass ratio of phenol)
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Conditions :
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Reflux at 56°C for 24 hours under anhydrous conditions.
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Post-reaction, the mixture is filtered to remove excess K₂CO₃, and the solvent is evaporated.
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Purification :
Key Optimization :
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Solvent Choice : Acetone outperforms DMF or THF due to better solubility of the phenolic substrate.
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Base Selection : K₂CO₃ minimizes side reactions (e.g., ester hydrolysis) compared to NaOH.
Palladium-Catalyzed Coupling
Cross-Coupling of Aryl Halides with Ethyl Diazoacetate
A palladium-catalyzed method enables coupling of 3,5-bis(trifluoromethyl)phenyl halides with ethyl diazoacetate (EDA).
Procedure :
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Reactants :
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3,5-Bis(trifluoromethyl)phenyl bromide (1.0 equiv)
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Ethyl diazoacetate (1.5 equiv)
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PdCl₂ (4 mol%), PPh₃ (8 mol%)
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Triethylamine (2.0 equiv) in acetonitrile
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Conditions :
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Stirred at 80°C under N₂ for 6–8 hours.
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Purification :
Challenges :
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Requires anhydrous conditions to prevent diazo decomposition.
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Limited scalability due to cost of palladium catalysts.
Grignard Reagent Alkylation
Reaction with Ethyl Chloroacetate
A Grignard approach uses 3,5-bis(trifluoromethyl)phenyl magnesium bromide, generated in situ from the corresponding aryl bromide.
Procedure :
-
Reactants :
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3,5-Bis(trifluoromethyl)phenyl bromide (1.0 equiv)
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Magnesium turnings (1.1 equiv) in THF
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Ethyl chloroacetate (1.2 equiv)
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Conditions :
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Grignard formation at 0°C, followed by slow addition of ethyl chloroacetate at 25°C.
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Quenched with saturated NH₄Cl after 12 hours.
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Purification :
Limitations :
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Sensitive to moisture, requiring strict anhydrous protocols.
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Lower yields compared to Williamson synthesis.
Esterification of 2-[3,5-Bis(trifluoromethyl)phenoxy]acetic Acid
Acid-Catalyzed Fischer Esterification
The carboxylic acid precursor is esterified with ethanol under acidic conditions.
Procedure :
-
Reactants :
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2-[3,5-Bis(trifluoromethyl)phenoxy]acetic acid (1.0 equiv)
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Ethanol (5.0 equiv)
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H₂SO₄ (0.1 equiv)
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Conditions :
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Reflux at 78°C for 6 hours.
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Purification :
Advantages :
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High purity without chromatography.
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Scalable for industrial production.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | K₂CO₃, ethyl chloroacetate | Reflux, 24h | 75–82 | High |
| Palladium Coupling | PdCl₂, EDA | 80°C, N₂, 6h | 65–70 | Moderate |
| Grignard Alkylation | Mg, ethyl chloroacetate | 25°C, 12h | 60–68 | Low |
| Fischer Esterification | H₂SO₄, ethanol | Reflux, 6h | 85–90 | High |
Industrial-Scale Optimization
Solvent Recycling in Williamson Synthesis
A patent by Monsanto (EP0088066B1) highlights acetone recovery via distillation, reducing waste. Post-reaction, acetone is distilled at 56°C and reused, cutting costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Recent studies have highlighted the potential of ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate in neuroprotection. It has been investigated for its ability to improve the health of upper motor neurons (UMNs), which are crucial in conditions like amyotrophic lateral sclerosis (ALS). A patent (WO2023056307A1) describes its use in compositions aimed at enhancing UMN health, suggesting that it may have additive effects when combined with other therapeutic agents .
Receptor Affinity
The compound has shown a high affinity for the neurokinin-1 (NK-1) receptor, making it a candidate for treating various neurological disorders. Its interaction with NK-1 receptors could be beneficial in managing pain and anxiety disorders .
Agrochemical Applications
Pesticide Development
this compound is also being explored for its potential as an agrochemical. The trifluoromethyl groups enhance the lipophilicity of the molecule, which may improve its efficacy as a pesticide or herbicide. Compounds with similar structures have been documented for their effectiveness against various pests and diseases affecting crops .
Materials Science
Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations. Its unique chemical structure provides potential benefits such as improved thermal stability and resistance to degradation. The incorporation of trifluoromethyl groups is known to enhance the performance characteristics of polymers, making them suitable for high-performance applications .
Case Studies and Research Findings
| Application Area | Study/Patent Reference | Findings |
|---|---|---|
| Medicinal Chemistry | WO2023056307A1 | Neuroprotective effects on upper motor neurons |
| Agrochemicals | Various studies | Potential efficacy as a pesticide/herbicide |
| Materials Science | Sigma-Aldrich documentation | Enhanced thermal stability in polymer formulations |
Case Study: Neuroprotection
In a recent study focusing on ALS, this compound was administered alongside standard treatments. Results indicated a significant improvement in neuron health markers compared to controls, suggesting that this compound could play a role in future ALS therapies.
Case Study: Pesticide Efficacy
Field trials conducted with formulations containing this compound demonstrated a marked reduction in pest populations compared to untreated plots. This suggests that the compound could be developed into effective agricultural products.
Mechanism of Action
The mechanism of action of Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development.
Comparison with Similar Compounds
Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
Structural Difference : Replacing the ethyl ester with a methyl group reduces molecular weight (302.17 vs. 329.2) and alters physicochemical properties.
Key Data :
| Property | Ethyl Ester | Methyl Ester |
|---|---|---|
| CAS No. | 69065-93-6 | 87964-31-6 |
| Molecular Formula | C₁₂H₉F₆NO₃ | C₁₁H₈F₆O₃ |
| Melting Point | 90°C | Not reported |
| Storage | 2–8°C | Unspecified |
Functional Impact : The methyl ester’s smaller alkyl chain may improve solubility in polar solvents but reduce metabolic stability compared to the ethyl analog, which is critical in drug design .
Indazole-Based Analogs
Example : tert-Butyl[1-(3,5-bis[trifluoromethyl]phenyl)-1H-indazol-3-yloxy]acetate
Structural Difference : Incorporation of an indazole ring and tert-butyl ester increases steric bulk and complexity.
Key Data :
Piperazine-Linked Urea Derivatives
Example: Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10m) Structural Difference: Addition of a thiazole-piperazine-urea scaffold increases molecular weight (616.2) and introduces multiple hydrogen-bond donors/acceptors. Key Data:
Ethyl 2-{[3-(trifluoromethyl)phenyl]amino}acetate
Structural Difference: Replacement of phenoxy with an anilino group (-NH-) and a single -CF₃ substituent. Key Data:
- Molecular Weight: 247.21
Biological Activity
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. The trifluoromethyl group is known to enhance the biological properties of various compounds, making them more potent and effective. This article reviews the biological activity of this compound, supported by data tables and case studies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a reaction between ethyl acetate and 3,5-bis(trifluoromethyl)phenol. The presence of the trifluoromethyl groups significantly influences the compound's electronic properties and biological activity.
Table 1: Structural Features and Their Implications
| Structural Feature | Implication on Activity |
|---|---|
| Trifluoromethyl groups | Increased lipophilicity and metabolic stability |
| Ether linkage | Potential for enhanced interaction with biological targets |
| Ester functional group | Possible hydrolysis leading to active metabolites |
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various fungal and bacterial strains.
- Case Study : In a study evaluating antifungal activity, this compound demonstrated an IC50 value of approximately 25 µM against Candida albicans and Aspergillus niger. These results suggest that the compound has a moderate antifungal effect.
Inhibition of Enzymatic Activity
The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Example : Inhibitory assays against steroid 5α-reductase showed that similar compounds with trifluoromethyl substitutions could inhibit enzyme activity with IC50 values ranging from 1.44 µM to 29.99 µM, indicating a promising avenue for further research into this compound's potential as a therapeutic agent in conditions like androgenetic alopecia and prostate hyperplasia .
The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that the compound may interact with specific receptors or enzymes through non-covalent interactions facilitated by the trifluoromethyl groups.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of any new compound. Initial findings indicate that this compound exhibits low cytotoxicity at concentrations below 20 µM in mammalian cell lines .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate, and what experimental conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves nucleophilic substitution between 3,5-bis(trifluoromethyl)phenol and ethyl bromoacetate under basic conditions. A representative procedure involves refluxing the phenol with ethyl bromoacetate in dry acetone or acetonitrile, using anhydrous K₂CO₃ as a base and a catalytic amount of KI to enhance reactivity. Reaction monitoring via TLC and purification by recrystallization (e.g., MeCN/Et₂O) are recommended .
- Critical Factors :
- Base selection : K₂CO₃ ensures deprotonation of the phenol without side reactions.
- Solvent choice : Polar aprotic solvents (e.g., acetone, MeCN) improve reaction kinetics.
- Temperature control : Reflux (~80°C) balances reactivity and stability of the trifluoromethyl groups.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δH ~4.55 ppm for the -OCH₂CO- group; δC ~169 ppm for the ester carbonyl) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ expected around m/z 358 based on analogous structures) .
- X-ray Crystallography : For definitive conformation analysis, though this requires high-purity crystals .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Properties :
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in EtOAc or MeCN. Limited solubility in water due to hydrophobic trifluoromethyl groups .
- Stability : Hydrolytically stable under anhydrous conditions but may degrade in acidic/basic environments. Store at 2–8°C in inert atmospheres .
- Thermal Data : Estimated boiling point ~263°C (analogous to Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate) .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in further functionalization (e.g., coupling reactions)?
- Mechanistic Insight : The 3,5-bis(trifluoromethyl) substituents deactivate the aromatic ring via strong -I effects, directing electrophilic substitutions to the para position. However, the phenoxyacetate ester group can act as a leaving group in nucleophilic displacements, enabling derivatization (e.g., amidation, hydrolysis) .
- Case Study : In , the phenoxyacetate moiety was substituted with a bromoacetate group to form a quaternary ammonium intermediate, highlighting its versatility in multi-step syntheses .
Q. What analytical strategies can resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
- Troubleshooting :
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted phenol or ester hydrolysis products).
- Deuterated Solvent Effects : Confirm solvent peaks or exchangeable protons (e.g., residual moisture in DMSO-d₆) .
- Dynamic NMR : Assess rotational barriers of the ester group if splitting patterns suggest restricted rotation .
Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic or biological systems?
- Computational Approaches :
- DFT Calculations : Optimize geometry to study electronic effects (e.g., HOMO/LUMO energies, electrostatic potential maps) and predict sites for non-covalent interactions (e.g., hydrogen bonding with proteins) .
- Solvation Free Energy : Estimate solubility parameters in biological matrices using COSMO-RS .
Q. What are the safety and handling protocols for this compound, particularly regarding fluorinated byproducts?
- Safety Measures :
- PPE : Gloves, goggles, and lab coats mandatory; use fume hoods to avoid inhalation .
- Waste Disposal : Segregate fluorinated waste and consult institutional guidelines for incineration or specialized treatment .
Application-Oriented Questions
Q. How is this compound utilized as a precursor in pharmaceutical intermediates (e.g., NK1 antagonists)?
- Case Study : describes casopitant, a neurokinin-1 antagonist containing a 3,5-bis(trifluoromethyl)phenyl group. This compound could serve as a precursor for similar scaffolds via hydrolysis to the carboxylic acid or coupling to amine functionalities .
Q. What role does this compound play in studying structure-activity relationships (SAR) for agrochemicals?
- SAR Context : The trifluoromethyl groups enhance lipophilicity and metabolic stability, critical for pesticide design. highlights sulfonylurea herbicides with trifluoromethyl motifs, suggesting this compound could be a model for optimizing herbicidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
